N,N-Dimethyl-N',N''-bis(4-methylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine is a guanidine derivative characterized by its unique structure, which includes two 4-methylphenyl groups attached to a guanidine core. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of amines with carbodiimides. This method typically requires the use of thioureas in conjunction with thiophilic metal salts or other activating agents . Another method involves the use of S-methylisothioureas as guanylating agents .
Industrial Production Methods
Industrial production of guanidines often involves the use of cyanamides and catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions, such as peptides or pharmacologically important compounds .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include thioureas, carbodiimides, and cyanamides . The reactions often require the presence of catalysts such as scandium (III) triflate or ytterbium triflate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with carbodiimides typically yields N,N’,N’'-trisubstituted guanidines .
Scientific Research Applications
1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine involves its ability to form hydrogen bonds and interact with various molecular targets. The guanidine functionality allows it to bind to enzymes and receptors, thereby modulating their activity . The high basicity of guanidines also contributes to their ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have similar structures but different substituents on the guanidine core.
S-methylisothioureas: These compounds are used as guanylating agents and have similar reactivity.
Uniqueness
1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine is unique due to its specific structure, which includes two 4-methylphenyl groups. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
112463-60-2 |
---|---|
Molecular Formula |
C17H21N3 |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
1,1-dimethyl-2,3-bis(4-methylphenyl)guanidine |
InChI |
InChI=1S/C17H21N3/c1-13-5-9-15(10-6-13)18-17(20(3)4)19-16-11-7-14(2)8-12-16/h5-12H,1-4H3,(H,18,19) |
InChI Key |
XVORLMQBSKYWIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.